Cas no 923146-60-5 (4-iodo-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzene-1-sulfonamide)

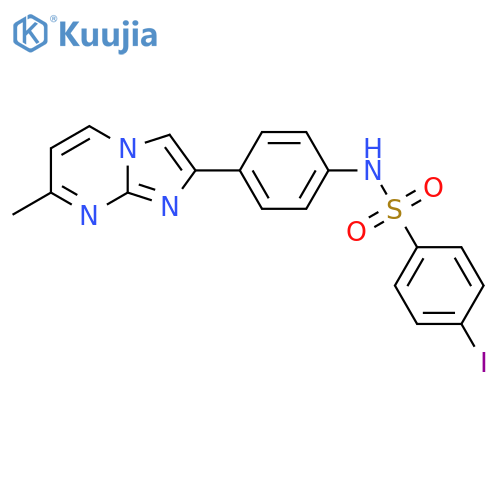

923146-60-5 structure

商品名:4-iodo-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzene-1-sulfonamide

4-iodo-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-iodo-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzene-1-sulfonamide

- SR-01000910949

- 4-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide

- F2206-0294

- 923146-60-5

- AKOS001947705

- 4-iodo-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide

- 4-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide

- SR-01000910949-1

-

- インチ: 1S/C19H15IN4O2S/c1-13-10-11-24-12-18(22-19(24)21-13)14-2-6-16(7-3-14)23-27(25,26)17-8-4-15(20)5-9-17/h2-12,23H,1H3

- InChIKey: OHNWAKABEBCAIA-UHFFFAOYSA-N

- ほほえんだ: IC1C=CC(=CC=1)S(NC1C=CC(=CC=1)C1=CN2C=CC(C)=NC2=N1)(=O)=O

計算された属性

- せいみつぶんしりょう: 489.99604g/mol

- どういたいしつりょう: 489.99604g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 27

- 回転可能化学結合数: 4

- 複雑さ: 597

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 84.7Ų

4-iodo-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2206-0294-4mg |

4-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide |

923146-60-5 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2206-0294-2μmol |

4-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide |

923146-60-5 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2206-0294-2mg |

4-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide |

923146-60-5 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2206-0294-1mg |

4-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide |

923146-60-5 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2206-0294-5mg |

4-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide |

923146-60-5 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2206-0294-5μmol |

4-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide |

923146-60-5 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2206-0294-3mg |

4-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide |

923146-60-5 | 90%+ | 3mg |

$63.0 | 2023-05-16 |

4-iodo-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzene-1-sulfonamide 関連文献

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

923146-60-5 (4-iodo-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzene-1-sulfonamide) 関連製品

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 2279938-29-1(Alkyne-SS-COOH)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量